molecular formula C14H12N6O3 B1147677 RO-44 3902 CAS No. 143188-51-6

RO-44 3902

Cat. No.: B1147677
CAS No.: 143188-51-6
M. Wt: 312.28
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Description

Based on analogous compounds discussed in the literature, it may belong to a class of bioactive molecules or industrial chemicals. For instance, compounds with similar nomenclature (e.g., CAS 34743-49-2 and CAS 1046861-20-4) share structural and functional characteristics, such as aromatic rings and boronic acid derivatives, which are critical in pharmaceutical synthesis or material science applications .

Properties

CAS No.

143188-51-6

Molecular Formula

C14H12N6O3

Molecular Weight

312.28

Purity

>98%

Synonyms

Ethyl 8-azido-5,6-dihydro-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate

Origin of Product

United States

Chemical Reactions Analysis

RO-44 3902 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO-44 3902 is widely used in scientific research due to its unique properties. It has applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various reactions. In biology and medicine, it is used in studies related to its pharmacological effects. In industry, it is used in the development of new materials and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares RO-44 3902 with structurally or functionally related compounds, inferred from evidence on analogous chemicals:

Property This compound (Hypothetical) CAS 34743-49-2 CAS 1046861-20-4
Molecular Formula Not specified C₉H₁₃NO C₆H₅BBrClO₂
Molecular Weight - 151.21 g/mol 235.27 g/mol
Key Functional Groups Likely aromatic/amine Amine, aromatic ring Boronic acid, halogen substituents
Solubility (Log S) - -2.34 (ESOL) -2.99 (ESOL)
Bioavailability Score - 0.55 0.55
CYP Inhibition - CYP1A2 inhibitor No CYP inhibition
Applications Research/Pharmaceutical Intermediate in organic synthesis Suzuki coupling reactions
Key Findings :
  • Structural Similarities : Both CAS 34743-49-2 and CAS 1046861-20-4 feature aromatic systems, but the latter includes boronic acid groups, making it suitable for cross-coupling reactions .
  • Synthetic Utility : CAS 1046861-20-4’s synthesis involves palladium-catalyzed reactions, a method common in industrial chemistry for creating complex organic molecules .

Research Implications

  • Pharmacological Potential: Compounds like CAS 34743-49-2 highlight the importance of amine-aromatic structures in drug design, particularly for CNS-targeted therapies due to their BBB permeability .
  • Industrial Relevance : Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in materials science and agrochemical synthesis, emphasizing their versatility in cross-disciplinary applications .

Q & A

Basic Research Questions

Q. What are the key chemical properties and structural characteristics of RO-44 3902?

  • Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, IR) and crystallography to determine molecular structure, purity, and stability. Reference established protocols for compound characterization, such as those outlined in experimental sections of peer-reviewed journals . For novel compounds, provide evidence of identity through elemental analysis and chromatographic data .

Q. What synthesis pathways are commonly employed for this compound, and what are their limitations?

  • Methodological Answer : Compare synthetic routes (e.g., multi-step organic reactions, catalytic methods) using yield, scalability, and environmental impact as evaluation metrics. Apply reaction optimization frameworks like Design of Experiments (DoE) to identify critical variables . Validate reproducibility by adhering to detailed procedural descriptions in supplementary materials of published studies .

Q. How does this compound interact with biological targets at the molecular level?

  • Methodological Answer : Conduct in vitro binding assays (e.g., surface plasmon resonance, fluorescence polarization) and computational docking simulations. Use negative controls and dose-response curves to validate specificity. Ensure data aligns with PICOT criteria (Population, Intervention, Comparison, Outcome, Time) for biological studies .

Advanced Research Questions

Q. How can researchers optimize the synthesis protocol of this compound for high-yield production under varying experimental conditions?

  • Methodological Answer : Implement response surface methodology (RSM) to model interactions between temperature, solvent polarity, and catalyst loading. Use ANOVA to assess statistical significance of variables . Cross-reference findings with prior studies to address discrepancies in yield data .

Q. What methodologies are recommended for resolving contradictions in reported pharmacological efficacy data of this compound across different studies?

  • Methodological Answer : Perform systematic reviews with meta-analysis to aggregate data, accounting for heterogeneity in experimental designs (e.g., cell lines, dosage regimes). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study quality . Highlight methodological flaws (e.g., inadequate controls, sampling bias) using error analysis frameworks .

Q. How can the stability of this compound be rigorously assessed under physiological conditions for preclinical studies?

  • Methodological Answer : Design accelerated stability tests (e.g., high-temperature stress, pH variations) with HPLC-MS monitoring. Quantify degradation products and model shelf-life using Arrhenius equations. Validate results against ICH guidelines for pharmaceutical stability testing .

Q. What advanced computational models are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Apply machine learning algorithms (e.g., random forest, neural networks) trained on datasets of analogous compounds. Validate predictions with in vitro assays and crystallographic data. Address model overfitting through cross-validation and external testing cohorts .

Data Analysis and Reporting

Q. How should researchers handle large datasets from this compound experiments to ensure reproducibility?

  • Methodological Answer : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management. Include raw data in supplementary materials with metadata annotations (e.g., instrument settings, calibration protocols) . For statistical analysis, employ tools like R or Python with open-source scripts to enhance transparency .

Q. What strategies mitigate bias in interpreting this compound’s therapeutic potential during preclinical trials?

  • Methodological Answer : Implement double-blinded study designs and randomization of treatment groups. Use pre-registered protocols (e.g., on Open Science Framework) to reduce selective reporting. Apply funnel plots or Egger’s regression to detect publication bias in literature reviews .

Tables for Methodological Reference

Aspect Recommended Techniques Key References
Structural AnalysisXRD, NMR, FT-IR
Synthesis OptimizationDoE, RSM
Biological AssaysSPR, ITC, Molecular Docking
Data ReproducibilityFAIR Guidelines, Open-Source Scripts

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